4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 3,3,3-trifluoropropylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects . Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H6Cl2F3N3S |
---|---|
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
4,6-dichloro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2F3N3S/c8-4-3(13)5(9)15-6(14-4)16-2-1-7(10,11)12/h1-2,13H2 |
InChI-Schlüssel |
FEQCMETZZUDWRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC1=NC(=C(C(=N1)Cl)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.